molecular formula C25H21Cl2NO7S B12463526 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate

Cat. No.: B12463526
M. Wt: 550.4 g/mol
InChI Key: FCXSDGRIGMJGTM-UHFFFAOYSA-N
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Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features a combination of sulfonyl, phenyl, oxoethyl, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C25H21Cl2NO7S

Molecular Weight

550.4 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 4-(3,4-dichloroanilino)-4-oxobutanoate

InChI

InChI=1S/C25H21Cl2NO7S/c1-16-2-9-20(10-3-16)36(32,33)35-19-7-4-17(5-8-19)23(29)15-34-25(31)13-12-24(30)28-18-6-11-21(26)22(27)14-18/h2-11,14H,12-13,15H2,1H3,(H,28,30)

InChI Key

FCXSDGRIGMJGTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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